molecular formula C15H13N3OS B4184721 N-(4,6-dimethylpyrimidin-2-yl)-1-benzothiophene-3-carboxamide

N-(4,6-dimethylpyrimidin-2-yl)-1-benzothiophene-3-carboxamide

Cat. No.: B4184721
M. Wt: 283.4 g/mol
InChI Key: DVQZNXKWQPGCIS-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a benzothiophene moiety attached to a carboxamide group. The combination of these functional groups imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4,6-dimethyl-2-pyrimidinylamine, which is then reacted with 1-benzothiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-1-benzothiophene-3-carboxamide is unique due to its combined pyrimidine and benzothiophene structures, which confer distinct electronic and steric properties.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-9-7-10(2)17-15(16-9)18-14(19)12-8-20-13-6-4-3-5-11(12)13/h3-8H,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQZNXKWQPGCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CSC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4,6-dimethylpyrimidin-2-yl)-1-benzothiophene-3-carboxamide
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N-(4,6-dimethylpyrimidin-2-yl)-1-benzothiophene-3-carboxamide
Reactant of Route 3
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N-(4,6-dimethylpyrimidin-2-yl)-1-benzothiophene-3-carboxamide
Reactant of Route 4
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N-(4,6-dimethylpyrimidin-2-yl)-1-benzothiophene-3-carboxamide
Reactant of Route 5
N-(4,6-dimethylpyrimidin-2-yl)-1-benzothiophene-3-carboxamide
Reactant of Route 6
N-(4,6-dimethylpyrimidin-2-yl)-1-benzothiophene-3-carboxamide

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